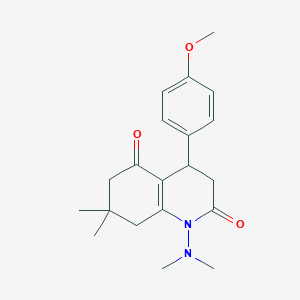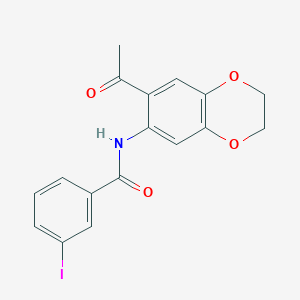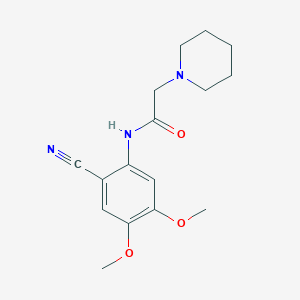![molecular formula C21H21BrN2O5 B11069195 5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11069195.png)
5-bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with the molecular formula C21H21BrN2O5. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenoxybenzyl ether moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of the bromine atom into the pyrimidinedione ring.
Methylation: Addition of the methyl group to the pyrimidinedione ring.
Etherification: Formation of the phenoxybenzyl ether moiety through a reaction between phenoxybenzyl alcohol and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidinedione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methyl-2-heptanone: Another brominated compound with different structural features and applications.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: A brominated pyrrole derivative with distinct chemical properties.
Uniqueness
5-Bromo-6-methyl-1-({2-[(4-phenoxybenzyl)oxy]ethoxy}methyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H21BrN2O5 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-bromo-6-methyl-1-[2-[(4-phenoxyphenyl)methoxy]ethoxymethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O5/c1-15-19(22)20(25)23-21(26)24(15)14-28-12-11-27-13-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,25,26) |
InChI Key |
RMJXATAZZIQUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1COCCOCC2=CC=C(C=C2)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11069119.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11069129.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11069141.png)
![N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11069146.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)


![8,10-difluoro-2-methyl-9-(pyrrolidin-1-yl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11069170.png)
![1-[(2E)-3-(phenylsulfonyl)prop-2-en-1-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11069175.png)
![4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11069185.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11069188.png)

![3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11069202.png)
